3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Description
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a (2-chlorophenoxy)methyl group at position 2. The 2-chlorophenoxy moiety introduces electron-withdrawing effects, while the methyl group enhances steric stability.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLOGJDNWIUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole serves as an important reagent in organic synthesis. It is utilized as:
- A building block for synthesizing more complex triazole derivatives.
- A reagent in various chemical reactions including oxidation and substitution reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Potassium permanganate, H₂O₂ |
| Reduction | Forms reduced derivatives | Sodium borohydride |
| Substitution | Produces substituted triazoles | Amines or thiols under acidic/basic conditions |
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against various pathogens:
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of specific fungi and bacteria, suggesting its potential use in developing new antimicrobial agents.
Medicine
The compound is under investigation for its therapeutic potential:
- Antifungal Activity : Research has focused on its efficacy against fungal infections, particularly in immunocompromised patients.
- Mechanism of Action : It may interact with specific enzymes or receptors to inhibit pathogenic growth .
Industry
In industrial applications, this compound is used:
- As an intermediate in the production of agrochemicals.
- In the formulation of new materials due to its unique chemical properties .
Similar Compounds
| Compound Name | Structure |
|---|---|
| 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde | Structure |
| 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid | Structure |
Uniqueness
Compared to similar compounds, the presence of both chlorophenoxy and methyl groups in this compound enhances its reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences the compound’s electronic and steric properties. Key comparisons include:
Substituent Variations at Position 5
While the target compound lacks a substituent at position 5, related derivatives with sulfur-containing groups demonstrate distinct properties:
- Thiol/Thioether Groups : These moieties enhance metal-binding capacity, which is critical for enzyme inhibition .
Physicochemical Properties
Comparative data for key analogs:
Spectral Characterization
Biological Activity
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties based on recent research findings.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 237.08 g/mol
- CAS Number : 1177318-36-3
Biological Activity Overview
-
Antibacterial Activity
- 1,2,4-triazoles have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this class can inhibit the growth of drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
- The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.25 to 32 µg/mL, indicating potent antibacterial effects .
- Antifungal Activity
- Anticancer Potential
Case Studies and Research Findings
A selection of studies illustrates the biological activity of triazole derivatives:
The biological activity of this compound is attributed to its ability to interfere with critical biological pathways:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in bacterial and fungal cells, disrupting essential metabolic processes.
- DNA Intercalation : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
